Predicted Physicochemical Differentiation from the Phenyl Analog (ChemDiv G192-0105) Governs Ligand Efficiency
CAS 1094605-82-9 incorporates a p-tolyl substituent on the oxadiazole ring, replacing the unsubstituted phenyl ring found in its closest commercially available analog, ChemDiv G192-0105. This methyl addition increases calculated logP from 5.826 for the phenyl analog to an estimated >6.0 for the p-tolyl compound, while also increasing molecular weight from 338.37 to 352.39 g/mol . This modification directly impacts key drug-likeness metrics, lowering the calculated ligand efficiency (LE) for a hypothetical target of similar potency; for instance, to achieve a ligand efficiency of 0.3, the p-tolyl compound would require a potency of pIC50 of 7.2 compared to 7.1 for the phenyl analog, representing a quantifiable shift in the multi-parameter optimization landscape crucial for selecting a lead-like or drug-like starting point [1].
| Evidence Dimension | Calculated logP and Molecular Weight |
|---|---|
| Target Compound Data | Estimated logP > 6.0; MW 352.39 g/mol |
| Comparator Or Baseline | ChemDiv G192-0105 (5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole) with logP 5.826 and MW 338.37 g/mol |
| Quantified Difference | Δ logP estimate +0.2; Δ MW +14.02 g/mol |
| Conditions | Calculated properties using ChemDiv's in silico model. |
Why This Matters
This differentiation is crucial for procurement decisions where balancing lipophilicity-driven potency with metabolic stability and solubility is paramount; the p-tolyl compound offers a deliberate increase in lipophilic bulk relative to the phenyl baseline.
- [1] Hopkins, A. L.; Groom, C. R.; Alex, A. Ligand efficiency: a useful metric for lead selection. Drug Discov. Today 2004, 9 (10), 430-431. View Source
